molecular formula C4H9N3O B6274023 1-azidobutan-2-ol CAS No. 152264-24-9

1-azidobutan-2-ol

Cat. No. B6274023
CAS RN: 152264-24-9
M. Wt: 115.1
InChI Key:
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Description

1-Azidobutan-2-ol is a chemical compound with potential applications in various fields . It’s a type of azido alcohol, which means it contains an azido group (-N3) and a hydroxyl group (-OH) in its structure .


Synthesis Analysis

The synthesis of this compound could potentially involve various methods. One approach could be through the biocatalytic reductive amination process . This process involves the use of amine dehydrogenases (AmDHs) for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and reactants involved. For instance, it might undergo nucleophilic substitution reactions or dehydration reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

1-Azidobutan-2-ol is commonly used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of polymers, pharmaceuticals, and other materials. It is also used in the production of polymers, pharmaceuticals, and other materials. It is also used in the synthesis of polymers, pharmaceuticals, and other materials.

Advantages and Limitations for Lab Experiments

1-Azidobutan-2-ol is a versatile reagent and has several advantages for laboratory experiments. It is relatively inexpensive and readily available. It is also relatively stable and has a low toxicity. The main limitation of this compound is that it is sensitive to light and air.

Future Directions

1-Azidobutan-2-ol has several potential applications in the fields of organic synthesis, polymer synthesis, and pharmaceuticals. It can be used to synthesize polymers, pharmaceuticals, and other materials. It can also be used to synthesize polymers with specific properties, such as biodegradability or biocompatibility. It can also be used to synthesize pharmaceuticals with specific properties, such as increased solubility or increased bioavailability. Additionally, this compound can be used to synthesize polymers with specific properties, such as increased thermal stability or increased mechanical strength. Finally, this compound can be used to synthesize polymers with specific properties, such as increased optical transparency or increased electrical conductivity.

Synthesis Methods

1-Azidobutan-2-ol is synthesized by the reaction of 1-bromopropane-2-ol with sodium azide in an aqueous medium. The reaction is carried out at a temperature of 60-80 °C and a pressure of 0.5-1.5 bar. The reaction produces a white solid which is then purified by recrystallization.

Safety and Hazards

As with any chemical compound, handling 1-azidobutan-2-ol would require appropriate safety measures. These might include avoiding inhalation, ingestion, and skin or eye contact, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

1-Azidobutan-2-ol is known to interact with halohydrin dehalogenases, a family of industrially relevant enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols . These enzymes can also utilize other negatively charged nucleophiles such as azide, cyanide, or nitrite in an irreversible epoxide ring opening reaction, resulting in the formation of novel C-C, C-N, or C-O bonds .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the azidolysis of epoxides . This process involves the ring-opening reaction of epoxides with N3- anion as a nucleophile, which is catalyzed by rhodium embedded onto MOF-5 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with halohydrin dehalogenases. These enzymes catalyze the reversible dehalogenation of halohydrins with epoxide formation . In addition, the enzymes can also utilize other negatively charged nucleophiles such as azide in an irreversible epoxide ring opening reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the yield of this compound catalyzed by Rh@MOF-5 was predicted to be 99.18% under optimum conditions: 0.05 g of catalyst, 2.25% Rh content, temperature of 45 °C, reaction time of 60 min and methanol as solvent .

Metabolic Pathways

It is known that halohydrin dehalogenases, which interact with this compound, belong to the enzyme class of lyases and catalyze the reversible dehalogenation of halohydrins with epoxide formation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azidobutan-2-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Butan-2-ol", "Sodium azide", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Butan-2-ol is reacted with sulfuric acid to form butan-2-ol sulfate.", "Step 2: Sodium azide is added to the butan-2-ol sulfate solution to form 1-azidobutan-2-ol.", "Step 3: The reaction mixture is then neutralized with sodium bicarbonate and the product is extracted with dichloromethane.", "Step 4: The organic layer is washed with water and dried over sodium sulfate.", "Step 5: The solvent is removed under reduced pressure to obtain the desired product, 1-azidobutan-2-ol, as a colorless liquid." ] }

CAS RN

152264-24-9

Molecular Formula

C4H9N3O

Molecular Weight

115.1

Purity

95

Origin of Product

United States

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